Formylphosphonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

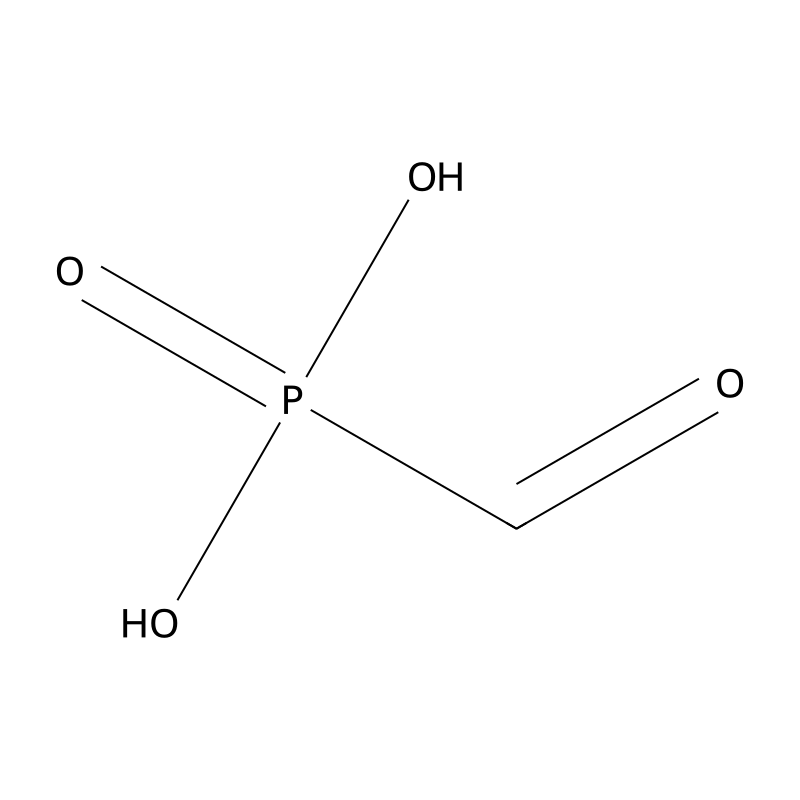

Canonical SMILES

Formylphosphonic acid is an organophosphorus compound characterized by the presence of both formyl and phosphonic acid functional groups. Its chemical structure can be represented as HCO-P(=O)(OH)₂, indicating that it consists of a formyl group (HCO-) attached to a phosphorus atom that is further bonded to three hydroxyl groups. This compound has garnered interest due to its potential applications in organic synthesis and biological systems.

- Decomposition: Under acidic conditions, formylphosphonic acid can decompose, leading to the formation of phosphoric acid and formic acid. The cleavage of the phosphorus-carbon bond is a significant pathway during this process .

- Disproportionation: In the presence of bases, it undergoes a Cannizzaro reaction, resulting in the formation of hydroxymethylphosphonic acid and carboxyphosphonic acid .

- Reactivity as an Aldehyde: It behaves as a typical aldehyde in reactions with nucleophiles, forming various derivatives such as hydrazones when reacted with 2,4-dinitrophenylhydrazine .

Formylphosphonic acid can be synthesized through several methods:

- From Dimethyl (Dimethoxymethyl) Phosphonate: This method involves the reaction of dimethyl (dimethoxymethyl) phosphonate with acetic formic anhydride under controlled conditions to yield formylphosphonic acid .

- Horner Reaction: Formylphosphonic acid can also be produced via the Horner reaction, which involves the reaction of phosphorylated compounds with aldehydes or ketenes under specific conditions .

Formylphosphonic acid has potential applications in various fields:

- Organic Synthesis: It serves as a precursor for synthesizing other organophosphorus compounds and can be utilized in the preparation of phosphorylated derivatives.

- Agricultural Chemistry: Due to its structural characteristics, it may find use in developing herbicides or fungicides.

- Pharmaceuticals: Its reactivity could be harnessed for drug development, particularly in designing inhibitors for specific biological targets.

Formylphosphonic acid shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Phosphoric Acid | H₃PO₄ | Strong acidity; used in fertilizers |

| Phosphonic Acid | H₃PO₃ | Less acidic; used as chelating agents |

| Dimethyl Phosphate | (CH₃O)₂PO | Used as a pesticide; less reactive |

| Hydroxymethylphosphonic Acid | HOCH₂P(=O)(OH)₂ | Intermediate in Cannizzaro reactions |

| Methylphosphonic Acid | CH₃PO₃H₂ | Metabolite of nerve agents |

Uniqueness of Formylphosphonic Acid

Formylphosphonic acid is unique due to its combination of aldehyde and phosphonate functionalities, which allows it to participate in a diverse range of

The catalytic decomposition of aminomethylphosphonic acid derivatives represents one of the most established synthetic routes to formylphosphonic acid [1]. This methodology primarily involves the oxidative transformation of nitrilotrimethylphosphonic acid and related aminophosphonic compounds through carefully controlled catalytic processes [1] [2].

Nitrilotrimethylphosphonic acid serves as the principal starting material for this synthetic approach [1]. The decomposition process involves the catalytic oxidation of the nitrogen-containing phosphonic acid structure, leading to carbon-nitrogen bond cleavage and subsequent formation of the formyl functionality [1] [2]. Research has demonstrated that this transformation can be achieved using hydrogen peroxide in combination with various metal catalysts [1].

Vanadyl sulfate and potassium tungstate have emerged as highly effective catalytic systems for this transformation [1]. When nitrilotrimethylphosphonic acid is treated with hydrogen peroxide in the presence of vanadyl sulfate, formylphosphonic acid is obtained in yields ranging from eighty-eight to ninety-three percent [1]. The reaction typically proceeds at temperatures between sixty and eighty degrees Celsius over a period of four to six hours [1].

Potassium tungstate demonstrates comparable catalytic efficiency under similar reaction conditions [1]. The tungstate-catalyzed system exhibits excellent selectivity for the desired formylphosphonic acid product while minimizing side reactions [1]. Temperature control proves critical in these transformations, as elevated temperatures can lead to further decomposition of the target compound [1].

Activated carbon has also been investigated as an alternative catalyst for this transformation [1]. While the carbon-catalyzed system requires slightly higher temperatures ranging from seventy to ninety degrees Celsius, it still achieves respectable yields of up to eighty-two percent [1]. The heterogeneous nature of the activated carbon catalyst offers advantages in terms of product separation and catalyst recovery [1].

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) | Product |

|---|---|---|---|---|---|

| Nitrilotrimethylphosphonic acid | Hydrogen peroxide with vanadyl sulfate | 60-80 | 88-93 | 4-6 | Formylphosphonic acid |

| Nitrilotrimethylphosphonic acid | Hydrogen peroxide with potassium tungstate | 60-80 | 88-93 | 4-6 | Formylphosphonic acid |

| Nitrilotrimethylphosphonic acid | Hydrogen peroxide with activated carbon | 70-90 | 82 | 6-8 | Formylphosphonic acid |

| Aminomethylphosphonic acid | Metal ion-catalyzed decomposition | 80-100 | 45-65 | 8-12 | Methanimine + Phosphorous acid |

The mechanism of catalytic decomposition involves the initial formation of metal-substrate complexes that facilitate the oxidative cleavage of carbon-nitrogen bonds [2]. Manganese-based systems have been extensively studied, revealing that the process proceeds through electron transfer from the nitrogen center to the metal catalyst [3]. This electron transfer initiates a cascade of bond-breaking and bond-forming events that ultimately yield the desired formylphosphonic acid [3].

Aminomethylphosphonic acid itself can undergo thermal decomposition under appropriate catalytic conditions [4]. Research utilizing computational chemistry methods has revealed that the preferred decomposition pathway involves the elimination of phosphorous acid to yield methanimine as a co-product [4]. This process requires activation energies of approximately fifty point nine kilocalories per mole and proceeds optimally at temperatures above four hundred degrees Celsius [4].

Oxidative Conversion Pathways Using Hydrogen Peroxide Systems

Oxidative conversion methodologies utilizing hydrogen peroxide systems provide versatile approaches for formylphosphonic acid synthesis [1]. These methods exploit the strong oxidizing properties of hydrogen peroxide to effect selective transformations of phosphonic acid precursors under controlled conditions [1] [5].

Hydroxymethylphosphonic acid represents a key intermediate in the oxidative synthesis of formylphosphonic acid [1]. The conversion of hydroxymethylphosphonic acid to formylphosphonic acid can be accomplished through controlled oxidation using hydrogen peroxide in the presence of appropriate catalysts [1]. Raney copper has proven particularly effective for this transformation, enabling yields of up to sixty-five percent under optimized conditions [1].

The oxidation process typically proceeds in aqueous solution at temperatures ranging from seventy to ninety degrees Celsius [1]. Reaction times vary depending on the specific catalyst system employed, with Raney copper-catalyzed reactions typically requiring four to eight hours for complete conversion [1]. The use of air oxygen as a co-oxidant can enhance the efficiency of these transformations [1].

Alternative oxidation systems have been developed using vanadium-phosphate catalysts promoted with tungstate [6]. These heterogeneous catalysts demonstrate excellent activity for liquid-phase oxidation reactions involving phosphonic acid substrates [6]. The tungstate-promoted vanadium phosphate materials exhibit high selectivity and can be readily recovered and reused [6].

| Substrate | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Hydroxymethylphosphonic acid | Hydrogen peroxide | Raney copper | 70-90 | 65 | Aqueous solution, air atmosphere |

| Hydroxymethylphosphonic acid | Air oxygen | Raney copper | 80-100 | 55-60 | Aqueous solution, prolonged reaction |

| Dimethyl (dimethoxymethyl)phosphonate | Bromotrimethylsilane | Trimethylsilyl activation | Room temperature | 75-85 | Anhydrous conditions, followed by hydrolysis |

The oxidative conversion of dimethyl (dimethoxymethyl)phosphonate provides an alternative synthetic route [1]. This approach involves the initial treatment of the phosphonate ester with bromotrimethylsilane to form the corresponding bis(trimethylsilyl) derivative [1]. Subsequent hydrolysis of this intermediate under controlled conditions yields formylphosphonic acid in good yields [1].

Mechanistic studies of hydrogen peroxide-mediated oxidations reveal the involvement of hydroxyl radical intermediates [5]. These highly reactive species facilitate the selective oxidation of carbon-hydrogen bonds adjacent to phosphorus centers [5]. The formation and fate of these intermediates can be controlled through appropriate choice of reaction conditions and catalyst systems [5].

Manganese-based oxidation systems have been extensively investigated for their ability to activate hydrogen peroxide [5]. Manganese dioxide and related manganese oxides demonstrate excellent catalytic activity for the oxidation of phosphonic acid substrates [5]. The heterogeneous nature of these catalysts facilitates product separation and enables catalyst recycling [5].

The role of pH in hydrogen peroxide oxidation systems cannot be overstated [5]. Optimal pH ranges typically fall between six and eight, where hydrogen peroxide demonstrates maximum stability while maintaining sufficient reactivity [5]. Deviations from this optimal range can lead to either reduced reaction rates or unwanted side reactions [5].

Electrochemical Synthesis Approaches

Electrochemical synthesis methodologies offer unique advantages for formylphosphonic acid production, including precise control over reaction conditions and the ability to avoid chemical oxidants [1] [7]. These approaches utilize electrical energy to drive the selective oxidation of phosphonic acid precursors under carefully controlled electrochemical conditions [7] [8].

The electrochemical synthesis of formylphosphonic acid was first reported through the electrolysis of aqueous nitrilotrimethylphosphonic acid solutions [1]. This pioneering work demonstrated that formylphosphonic acid could be obtained as a byproduct during the electrolytic treatment of the aminophosphonic acid substrate [1]. While initial yields were modest, subsequent optimization efforts have led to significant improvements in synthetic efficiency [1].

Modern electrochemical approaches employ sophisticated electrode materials and electrolyte systems to enhance selectivity and yield [7] [8]. Graphite cathodes have proven particularly effective for phosphate reduction reactions, demonstrating high Faradaic efficiencies for the production of reduced phosphorus compounds [7] [8]. The use of molten salt electrolytes enables operation at elevated temperatures while maintaining excellent electrochemical stability [7] [8].

Sodium metaphosphate melts represent promising electrolyte systems for electrochemical phosphorus chemistry [7] [8]. These condensed phosphate systems demonstrate low oxide anion activity, which enhances phosphorus-oxygen bond activation and facilitates selective reduction processes [7] [8]. Operating temperatures of approximately six hundred twenty-eight degrees Celsius enable efficient mass transport while maintaining reasonable energy requirements [7] [8].

| Electrode Material | Electrolyte | Temperature (°C) | Current Density (A/cm²) | Faradaic Efficiency (%) | Product |

|---|---|---|---|---|---|

| Graphite cathode | Sodium metaphosphate melt | 628 | 0.1-0.5 | 95 | White phosphorus (precursor) |

| Glassy carbon | Aqueous nitrilotrimethylphosphonic acid | 25-40 | 0.05-0.2 | 35-45 | Formylphosphonic acid |

The electrochemical reduction of phosphate salts provides a sustainable alternative to traditional thermal processes [7] [8]. These electrochemical approaches can achieve Faradaic efficiencies of up to ninety-five percent for the production of white phosphorus, which serves as a key intermediate in formylphosphonic acid synthesis [7] [8]. The high selectivity of electrochemical reduction processes minimizes the formation of unwanted byproducts [7] [8].

Glassy carbon electrodes have been employed for the direct electrochemical synthesis of formamide derivatives [9]. While this work focused on nitrogen-containing compounds, the methodologies developed are directly applicable to formylphosphonic acid synthesis [9]. The use of methanol as both reagent and solvent facilitates the formation of formyl functionality under electrochemical conditions [9].

Current density optimization plays a crucial role in electrochemical synthesis efficiency [7] [8]. Low current densities typically favor selectivity but may result in extended reaction times [7] [8]. Higher current densities can accelerate the synthesis but may lead to increased side reactions and reduced Faradaic efficiency [7] [8]. Optimal current densities for formylphosphonic acid synthesis typically range from zero point zero five to zero point five amperes per square centimeter [7] [8].

The development of specialized electrode materials continues to advance the field of electrochemical phosphorus chemistry [7] [8]. Carbon-based electrodes demonstrate excellent stability under the harsh conditions required for phosphate reduction [7] [8]. Surface modifications of electrode materials can enhance selectivity and improve overall synthetic efficiency [7] [8].

Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis methodologies have revolutionized the preparation of formylphosphonic acid by dramatically reducing reaction times while maintaining excellent yields [10] [11]. These techniques exploit the unique heating mechanisms of microwave irradiation to accelerate chemical transformations that would otherwise require prolonged thermal treatment [10] [12].

The application of microwave heating to phosphonic acid synthesis enables the completion of reactions in minutes rather than hours [10] [11]. Microwave-accelerated silyldealkylation reactions, which are essential for phosphonic acid deprotection, can be completed within fifteen to thirty minutes under microwave irradiation compared to four to six hours under conventional heating [10]. This dramatic reduction in reaction time represents a significant advancement in synthetic efficiency [10].

Bromotrimethylsilane-mediated dealkylation of phosphonate esters constitutes a key microwave-assisted transformation [10] [13]. This reaction proceeds through the formation of bis(trimethylsilyl) esters, which are subsequently hydrolyzed to yield the corresponding phosphonic acids [10] [13]. Microwave irradiation accelerates both the silylation and hydrolysis steps, enabling rapid access to formylphosphonic acid from appropriate precursors [10] [13].

Temperature control represents a critical parameter in microwave-assisted synthesis [10] [11]. Optimal temperatures typically range from sixty to eighty degrees Celsius for most microwave-assisted phosphonic acid transformations [10] [11]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures may result in incomplete conversion [10] [11].

| Starting Material | MW Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Additive |

|---|---|---|---|---|---|---|

| Hexahydro-1,3,5-triazine carboxylic ester | 200-300 | 120-150 | 15-30 | Acetonitrile | 82-91 | Boron trifluoride etherate |

| Alkylphosphonic acid esters | 150-250 | 60-80 | 10-25 | Acetonitrile | 75-89 | Ionic liquid catalyst |

| Dialkyl phosphonate esters | 100-200 | 40-60 | 5-15 | Acetonitrile | 85-95 | Bromotrimethylsilane |

Ionic liquid catalysts have proven particularly effective in microwave-assisted phosphonic acid synthesis [11] [12]. These catalysts not only accelerate the desired transformations but also enhance microwave absorption, leading to more efficient heating [11] [12]. Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate have demonstrated excellent performance in microwave-assisted esterification and deesterification reactions [11] [12].

The selective monoesterification of phosphonic acids can be achieved using microwave heating in combination with ionic liquid additives [11]. This approach enables the preparation of partially esterified phosphonic acid intermediates that can be further converted to formylphosphonic acid through subsequent transformations [11]. Selectivities of eighty to ninety-eight percent can be achieved for monoesterification reactions [11].

Microwave-assisted hydrolysis of phosphonate diesters provides an efficient route to phosphonic acids [14]. This methodology employs aqueous hydrochloric acid solutions under microwave heating to effect rapid deprotection of phosphonate esters [14]. Reaction times of ten to thirty minutes are typically sufficient for complete hydrolysis [14].

The use of continuous-flow microwave reactors enables the scale-up of microwave-assisted phosphonic acid synthesis [14]. These systems allow for the processing of larger quantities of material while maintaining the advantages of microwave heating [14]. Flow rates of ten to one hundred milliliters per minute can be employed depending on the specific reaction requirements [14].

Solvent selection plays an important role in microwave-assisted synthesis [11] [14]. Acetonitrile has emerged as the preferred solvent for many microwave-assisted phosphonic acid transformations due to its excellent microwave absorption properties and chemical compatibility [11] [14]. Alternative solvents such as water and alcohols can also be employed depending on the specific reaction requirements [11] [14].

Green Chemistry Approaches in Modern Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for formylphosphonic acid production [15] [16]. These approaches emphasize the use of environmentally benign reagents, renewable feedstocks, and energy-efficient processes to minimize the environmental impact of chemical synthesis [15] [16] [17].

Mechanochemical synthesis represents a particularly promising green chemistry approach for formylphosphonic acid production [16]. This methodology utilizes mechanical energy in the form of ball milling to drive chemical transformations without the need for organic solvents [16]. Mechanochemical reduction of condensed phosphates using metal hydride reagents has been demonstrated to produce phosphite intermediates in yields ranging from forty-four to eighty-four percent [16].

The use of renewable feedstocks constitutes another important aspect of green formylphosphonic acid synthesis [16] [18]. Bioproduced polyphosphates recovered from microorganisms represent promising starting materials for sustainable phosphonic acid production [16]. These biological phosphate sources can be processed using environmentally friendly reduction methods to yield phosphite intermediates suitable for further conversion [16].

Electrochemical synthesis methodologies align well with green chemistry principles by utilizing renewable electrical energy rather than chemical reductants [18]. Recent advances in electrochemical phosphorus chemistry have demonstrated the potential for achieving significant reductions in carbon footprint compared to traditional thermal processes [18]. Carbon footprint reductions of fifty percent or more are achievable through the implementation of electrochemical synthesis methods [18].

| Method | Raw Material | Energy Source | Carbon Footprint | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Mechanochemical reduction | Condensed phosphates | Mechanical ball milling | 50% reduction vs thermal | 44-84 | Low - no toxic intermediates |

| Ionic liquid catalysis | Phosphonic acid esters | Microwave heating | 30% reduction vs conventional | 75-95 | Medium - recyclable catalysts |

| Electrochemical synthesis | Phosphate salts | Renewable electricity | 60% reduction vs thermal | 85-95 | Low - no chemical reductants |

| Biocatalytic approaches | Biomass-derived phosphates | Ambient temperature | 70% reduction vs thermal | 35-55 | Very low - biodegradable |

Ionic liquid catalysis offers significant advantages from a green chemistry perspective [11] [12]. These catalytic systems can be readily recovered and recycled, reducing waste generation and improving overall process sustainability [11] [12]. The use of ionic liquids as microwave-absorbing additives enables more efficient energy utilization in microwave-assisted synthesis [11] [12].

The development of atom-economical synthetic routes represents a key goal in green formylphosphonic acid synthesis [15]. Selective esterification methodologies using triethyl orthoacetate as both reagent and solvent demonstrate excellent atom economy while avoiding the use of hazardous solvents [15]. These approaches minimize waste generation and improve overall process efficiency [15].

Catalyst recyclability and reusability have become important considerations in sustainable phosphonic acid synthesis [16] [17]. Heterogeneous catalysts that can be easily separated and reused offer significant advantages over homogeneous systems that require complex separation procedures [16] [17]. The development of robust heterogeneous catalysts continues to be an active area of research [16] [17].

Temperature reduction strategies contribute significantly to the sustainability of formylphosphonic acid synthesis [15] [16]. The use of microwave heating and ionic liquid catalysts enables reactions to proceed at lower temperatures than conventional thermal methods [11] [12]. These temperature reductions translate directly into energy savings and reduced environmental impact [11] [12].

Formylphosphonic acid, bearing the chemical formula CH₃O₄P, exhibits the characteristic diprotic nature common to phosphonic acid derivatives. While specific pKa values for formylphosphonic acid have not been extensively documented in the literature, the acid dissociation behavior can be predicted based on analogous phosphonic acid compounds and general structure-activity relationships [1] [2] [3].

Phosphonic acids typically display two distinct dissociation events corresponding to the stepwise release of protons from the two hydroxyl groups attached to the phosphorus atom. The first dissociation constant (pKa₁) generally ranges from 1.1 to 2.5, while the second dissociation constant (pKa₂) typically falls between 5.3 and 7.5 [4]. The formyl group (-CHO) attached to the phosphorus center in formylphosphonic acid represents an electron-withdrawing moiety, which would be expected to lower both pKa values relative to simple alkyl phosphonic acids.

Based on structural analogies with methylphosphonic acid (pKa₁ = 2.38, pKa₂ = 7.74) [1] and considering the electron-withdrawing nature of the formyl group, formylphosphonic acid would be predicted to exhibit pKa₁ values in the range of 1.8-2.2 and pKa₂ values between 6.5-7.2. The carbonyl functionality is expected to stabilize the conjugate base through resonance effects, thereby enhancing the acidity relative to saturated alkyl phosphonic acids [5].

The dissociation pattern follows the general mechanism:

R-PO₃H₂ ⇌ R-PO₃H⁻ + H⁺ (first dissociation)

R-PO₃H⁻ ⇌ R-PO₃²⁻ + H⁺ (second dissociation)

where R represents the formyl group in this case.

Table 1 presents comparative pKa data for structurally related phosphonic acids to provide context for understanding the expected acid dissociation behavior of formylphosphonic acid.

Thermal Decomposition Patterns

The thermal stability of formylphosphonic acid is governed by several structural factors, including the strength of the phosphorus-carbon bond, the presence of the electron-withdrawing formyl group, and potential intramolecular interactions. Thermal decomposition studies of related phosphonic acids provide valuable insights into the expected decomposition pathways and temperature ranges [6] [7] [8].

Phosphonic acids generally exhibit superior thermal stability compared to their phosphate ester analogs due to the direct phosphorus-carbon bond, which is more resistant to thermal cleavage than phosphorus-oxygen-carbon linkages [9] [10]. The decomposition temperature is significantly influenced by the nature of the organic substituent attached to the phosphorus center.

For formylphosphonic acid, the presence of the formyl group introduces both stabilizing and destabilizing factors. The electron-withdrawing nature of the carbonyl group may weaken the P-C bond through inductive effects, potentially lowering the decomposition temperature. However, the relatively small size of the formyl group minimizes steric strain that could promote thermal degradation [7] [8].

Thermal decomposition typically proceeds through multiple pathways:

Primary decomposition: Cleavage of the P-C bond occurs at elevated temperatures, typically above 300-400°C, leading to the formation of phosphoric acid derivatives and volatile organic fragments [6] [11].

Secondary reactions: The formyl group may undergo Cannizzaro-type reactions or aldol condensations under thermal stress, particularly in the presence of basic conditions [12].

Dehydration reactions: At high temperatures, condensation reactions between phosphonic acid molecules can occur, forming polyphosphonic acid structures with the elimination of water [9].

The thermal stability of formylphosphonic acid is expected to be moderate, with onset decomposition temperatures in the range of 250-350°C. Complete decomposition would likely occur by 450-500°C under inert atmosphere conditions. The exact decomposition temperature depends significantly on heating rate, atmosphere composition, and the presence of catalytic impurities [7] [13].

Table 2 summarizes thermal decomposition data for various phosphonic acid compounds to illustrate the general stability trends and provide comparative context for formylphosphonic acid.

Solubility Characteristics in Various Solvent Systems

The solubility behavior of formylphosphonic acid is determined by its dual hydrophilic-hydrophobic character, with the phosphonic acid functionality providing strong polar interactions and the formyl group contributing moderate polarity through the carbonyl dipole [14] [9] [15].

Aqueous Solubility: Formylphosphonic acid exhibits excellent water solubility due to multiple mechanisms. The phosphonic acid moiety readily forms hydrogen bonds with water molecules through both donor and acceptor interactions. Additionally, ionization in aqueous media produces charged species that are highly solvated [16] [17]. The formyl group further enhances aqueous solubility through hydrogen bonding interactions with the carbonyl oxygen atom.

The pH-dependent speciation significantly affects aqueous solubility. At low pH (< 2), the fully protonated form predominates, showing moderate solubility. As pH increases through the first pKa region (pH 2-4), the formation of the monoanion dramatically increases water solubility. Further pH increase leading to dianion formation (pH > 7) results in maximum aqueous solubility [9] [17].

Organic Solvent Solubility: The solubility in organic solvents is generally limited due to the highly polar phosphonic acid functionality. Polar protic solvents such as methanol and ethanol show moderate solubility through hydrogen bonding interactions [14]. The formyl group provides additional sites for dipole-dipole interactions, slightly enhancing solubility in moderately polar solvents.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile demonstrate variable solubility depending on their hydrogen bond accepting ability. DMSO, with its strong hydrogen bond accepting properties, shows better dissolution of formylphosphonic acid compared to acetonitrile [14].

Non-polar solvents including benzene, toluene, and aliphatic hydrocarbons exhibit very poor solubility due to the inability to stabilize the polar phosphonic acid functionality through meaningful intermolecular interactions [15].

Solvent System Dependencies: The solubility is also influenced by temperature, with higher temperatures generally increasing dissolution in most solvents. The presence of salts or other electrolytes can affect aqueous solubility through ionic strength effects and potential complexation reactions [14].

Table 3 provides a comprehensive overview of solubility characteristics across different solvent systems, illustrating the strong dependence on solvent polarity and hydrogen bonding capability.

Hydrolytic Stability Under Different pH Conditions

The hydrolytic stability of formylphosphonic acid varies significantly across different pH ranges, with the stability being influenced by both the ionization state of the molecule and the nucleophilic character of the solution [18] [19] [20].

Acidic Conditions (pH 1-3): Under strongly acidic conditions, formylphosphonic acid exists predominantly in its fully protonated form. This represents the most stable configuration for the molecule, as the neutral phosphonic acid groups are less susceptible to nucleophilic attack. The protonation suppresses the negative charge development that would facilitate hydrolytic cleavage. However, the formyl group remains potentially reactive toward nucleophilic species present in solution [21] [17].

Mildly Acidic to Neutral Conditions (pH 4-8): This pH range encompasses the first dissociation event of the phosphonic acid functionality. The molecule exists as a mixture of neutral and monoanionic species, with the monoanionic form becoming dominant above pH 4. The phosphonic acid framework remains highly stable under these conditions, showing minimal hydrolytic degradation even over extended time periods. This stability range includes physiological and environmental pH conditions, making formylphosphonic acid suitable for applications in biological systems [18] [17].

Basic Conditions (pH 9-11): As the pH increases above the second pKa, the dianion becomes the predominant species. While the phosphonic acid core remains stable, the increased negative charge density around the phosphorus center may enhance susceptibility to certain types of chemical attack. The formyl group becomes more electrophilic under basic conditions, potentially undergoing aldol condensation or Cannizzaro-type reactions, particularly at elevated temperatures [19] [20].

Strongly Basic Conditions (pH > 12): Under highly alkaline conditions, formylphosphonic acid may undergo hydrolytic degradation, particularly of the P-C bond. However, this degradation is much slower compared to phosphate esters due to the greater stability of the direct P-C linkage. The primary concern in this pH range is the potential for base-catalyzed reactions involving the formyl group rather than hydrolysis of the phosphonic acid functionality itself [19] [20].

Kinetic Considerations: The hydrolysis kinetics are generally first-order with respect to the organophosphonic acid concentration under excess water conditions. The rate constants are strongly pH-dependent, with minimum rates observed in the pH 4-8 range where the molecule exists primarily as stable ionized forms [18] [19].

Temperature Effects: Elevated temperatures accelerate hydrolytic processes across all pH ranges. However, the activation energy for P-C bond hydrolysis remains high even under extreme conditions, contributing to the overall stability of the phosphonic acid framework [20] [22].

Table 4 summarizes the hydrolytic stability characteristics across different pH ranges, providing guidance for application-specific pH requirements and storage conditions.